(3R)-3-hydroxy-4-methylpentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3/t6-/m1/s1 |
InChI Key |
IGPIDYBTABPKQT-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Hydroxy 4 Methylpentan 2 One
Chemical Synthesis Approaches
Chemical methods for synthesizing (3R)-3-hydroxy-4-methylpentan-2-one range from classical approaches to more modern, stereoselective strategies.
The synthesis of α-hydroxy ketones, also known as acyloins, can be achieved through several classical methods. These foundational pathways, while not always stereoselective, provide the basis for more refined synthetic strategies.
One common approach is the oxidation of ketones . The α-hydroxylation of ketones can be accomplished using various oxidizing agents. For instance, the oxidation of alkyl aryl ketones using Oxone, trifluoroacetic anhydride, and a catalytic amount of iodobenzene (B50100) can yield α-hydroxyalkyl aryl ketones in good yields. organic-chemistry.org Another method involves the use of molecular oxygen and N-hydroxyphthalimide or N-hydroxybenzotriazole, mediated by phenyliodonium (B1259483) diacetate, under metal-free conditions. organic-chemistry.org
The acyloin condensation is a reductive coupling of esters using metallic sodium to produce an α-hydroxy ketone. While historically significant, this method is often limited by the need for specific substrates and conditions. A related classical reaction is the benzoin condensation , which involves the cyanide-catalyzed dimerization of aldehydes to form α-hydroxy ketones.
Furthermore, the ketohydroxylation of alkenes presents a direct route to α-hydroxy ketones. For example, various terminal olefinic compounds can be converted to the corresponding α-hydroxy ketones using potassium permanganate, a reaction that exhibits high chemoselectivity. organic-chemistry.org
A patented industrial method for preparing 4-hydroxy-4-methyl-2-pentanone, a structural isomer of the target compound, involves the catalytic continuous distillation of acetone (B3395972) steam. This process uses a mixed catalyst system of ion-exchange resin and magnesium hydroxide (B78521) solid particles, which is noted for its efficiency. google.com
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. This has led to the development of numerous asymmetric and stereoselective methods.
Diastereoselective synthesis aims to control the formation of a specific diastereomer. In the context of synthesizing molecules with multiple stereocenters, such as derivatives of the target compound, controlling the relative stereochemistry is crucial. For instance, the synthesis of highly substituted cyclohexanones through a cascade inter–intramolecular double Michael reaction of curcumins and arylidenemalonates can proceed with complete diastereoselectivity in many cases. beilstein-journals.org While not directly producing the target compound, these methodologies highlight the strategies used to control diastereoselectivity in complex molecules.
Enantioselective methodologies are designed to produce a specific enantiomer, which is essential for obtaining the desired (3R) configuration. A powerful strategy for this is the asymmetric transfer hydrogenation (ATH) of α-diketones. acs.orgnih.govnih.gov This method often employs chiral ruthenium catalysts, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), to achieve high enantioselectivity. acs.org The reduction of the corresponding diketone, 4-methylpentane-2,3-dione, using a chiral catalyst can selectively produce this compound.
The choice of catalyst and reaction conditions is critical. For example, well-defined chiral Ru(II) catalysts have been shown to effectively promote the asymmetric transfer hydrogenation of 1-aryl-1,2-propanedione, yielding optically active 1-aryl-2-hydroxy-1-propanone with up to 99% enantiomeric excess (ee). acs.org The success of these reactions often depends on factors like steric hindrance, which can allow for the regioselective reduction of one carbonyl group in a diketone with high enantioselectivity. nih.gov
Another approach is the enantioselective reduction of ketones using chiral organoborane reagents. wikipedia.orguwindsor.ca The Midland Alpine borane (B79455) reduction, which utilizes a chiral organoborane derived from α-pinene, is a well-known method for synthesizing enantiopure alcohols from ketones. wikipedia.org Similarly, (diisopinocampheyl)borane ((Ipc)₂BH) is a useful chiral reagent for asymmetric hydroboration reactions. researchgate.net
Kinetic resolution protocols can also be employed. For example, the asymmetric synthesis of (1R,2S,3R)-3-methyl-2-amino-cyclopentane carboxylic acid has been achieved through the kinetic resolution of a racemic starting material using a homochiral lithium amide. nih.gov
Research continues to focus on developing more efficient and practical synthetic routes. An example of a novel strategy is the efficient synthesis of (2R,4R,4R)-3-hydroxy-4-methylproline from (S)-Garner aldehyde, where a key step involves a chromium(II) chloride-mediated coupling reaction with crotyl bromide. clockss.org While this synthesis leads to a different final product, the underlying principles of stereocontrol are relevant.
The development of new catalytic systems is also a major area of focus. For example, cinchona alkaloid squaramide has been used to promote the enantioselective [4+2] cyclization between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides, producing chiral hemiketals with excellent results. rsc.org
Asymmetric and Stereoselective Synthesis of this compound
Biocatalytic Synthesis of this compound
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole microorganisms can provide high enantioselectivity under mild reaction conditions.
A common biocatalytic approach is the asymmetric reduction of a prochiral ketone . For instance, baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the reduction of carbonyl compounds. A novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one utilizes a baker's yeast reduction as a key step to establish the desired stereochemistry. elsevierpure.com
The enzymatic kinetic resolution of racemic α-hydroxy ketones is another effective biocatalytic method. acs.org This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.
The preparation of (R)-(+)-3-hydroxy-4-methylpentanoic acid has been reported via the reduction of the corresponding β-keto ester using baker's yeast. orgsyn.org Although this produces a carboxylic acid, the stereocenter is established through a biocatalytic reduction, a strategy that could be adapted for the synthesis of this compound.
A summary of representative enantioselective methods is provided in the table below.
| Method | Substrate | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | 1-Aryl-1,2-propanedione | RuCl(S,S)-Tsdpen | (S)-1-Aryl-2-hydroxy-1-propanone | up to 99% | acs.org |
| Asymmetric Transfer Hydrogenation | Diketones | (S,S)-2 (tethered Ru catalyst) | Chiral hydroxy ketones | High ee | nih.gov |
| Asymmetric Reduction | Ketones with a π-system | (S)-BINAL-H | (S)-alcohol | High ee | uwindsor.ca |
| Baker's Yeast Reduction | 2-Hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylsulfanyl)-propionates | Baker's Yeast | (2R,3R) and (2S,3R) | Not specified | elsevierpure.com |
| Asymmetric Hydroboration | Alkenes | (Diisopinocampheyl)borane ((Ipc)₂BH) | Enantioenriched secondary alcohols | up to 97% | researchgate.net |
Enzyme-Catalyzed Stereoselective Production
The enzymatic reduction of 4-methyl-2,3-pentanedione offers a direct and highly selective route to this compound. Carbonyl reductases (KREDs) are a key class of enzymes utilized for this transformation. These enzymes, often requiring a nicotinamide (B372718) cofactor such as NADPH, can exhibit remarkable stereoselectivity.
Research into various carbonyl reductases has demonstrated their potential in synthesizing chiral alcohols from corresponding ketones with high enantiomeric excess (ee). While specific studies detailing the use of isolated enzymes for the synthesis of this compound are part of ongoing industrial research, the principles are well-established. For instance, engineered ketoreductases have been successfully used in the stereoselective reduction of analogous keto-esters, achieving high yields and enantioselectivity. rsc.org The selection of an appropriate KRED with the desired stereopreference is crucial for the successful synthesis of the (R)-enantiomer.
The general reaction scheme involves the enzymatic reduction of the carbonyl group at the C3 position of 4-methyl-2,3-pentanedione. The enzyme's active site architecture dictates the facial selectivity of hydride attack from the cofactor, leading to the formation of the desired (R)-stereocenter.
Table 1: Key Enzyme Classes for Stereoselective Ketone Reduction
| Enzyme Class | Cofactor | Typical Substrates | Key Advantage |
| Carbonyl Reductases (KREDs) | NADPH/NADH | Ketones, Keto-esters | High enantioselectivity |
| Alcohol Dehydrogenases (ADHs) | NAD+/NADP+ | Alcohols, Ketones | Reversible, broad substrate scope |
Microbial Transformation Techniques for this compound Synthesis
Microbial transformation, utilizing whole microorganisms, provides a cost-effective and practical approach for the synthesis of chiral alcohols. Various yeast and bacterial strains are known to possess a repertoire of reductases capable of stereoselectively reducing ketones.
Saccharomyces cerevisiae (baker's yeast) is a widely used biocatalyst for the asymmetric reduction of ketones. nih.gov The enantioselectivity of the reduction can be influenced by the physiological state of the yeast cells and the reaction conditions. researchgate.net While baker's yeast contains multiple reductases with differing stereoselectivities, optimization of the biotransformation process can favor the production of the desired (R)-enantiomer.
Other microorganisms, such as those from the genera Pichia and Rhodotorula, have also shown remarkable results in the bioreduction of prochiral ketones, often yielding chiral alcohols in high yields and optical purity. nih.gov The use of these microorganisms for the reduction of 4-methyl-2,3-pentanedione is a promising area of research.
Whole-Cell Biotransformations in this compound Production
Whole-cell biotransformation systems, particularly using recombinant Escherichia coli, offer several advantages, including the potential for co-expression of multiple enzymes for efficient cofactor regeneration. For instance, a system co-expressing an alcohol dehydrogenase (ADH) and a formate (B1220265) dehydrogenase (FDH) can continuously regenerate the required NADH cofactor, driving the reduction of the ketone to completion. nih.gov
The general procedure for a whole-cell biotransformation involves cultivating the selected microbial strain, harvesting the cells, and then resuspending them in a buffer containing the substrate (4-methyl-2,3-pentanedione) and a co-substrate for cofactor regeneration (e.g., glucose). The reaction proceeds under controlled temperature and pH, and the product is subsequently extracted and purified.
Table 2: Comparison of Biocatalytic Systems for Ketone Reduction
| Biocatalytic System | Key Features | Advantages | Disadvantages |
| Isolated Enzymes | Purified enzyme and cofactor | High specificity, clean reaction | Cost of enzyme and cofactor |
| Whole Microbial Cells | Intact microorganisms | In-situ cofactor regeneration, lower cost | Potential for side reactions, complex purification |
| Recombinant Whole Cells | Engineered microorganisms | Overexpression of desired enzymes, enhanced efficiency | Requires genetic engineering expertise |
Biosynthetic Pathways to this compound
The biosynthesis of branched-chain α-hydroxy ketones is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govfrenoy.eu These amino acids are first transaminated to their corresponding α-keto acids.
In the context of this compound, the precursor α-keto acid is α-ketoisovalerate, derived from valine. frenoy.euresearchgate.net The biosynthetic pathway can be conceptualized as follows:
Transamination of Valine: Valine is converted to α-ketoisovalerate by a branched-chain amino acid aminotransferase (BCAT). researchgate.net
Formation of the α-Hydroxy Ketone: While the direct enzymatic conversion of α-ketoisovalerate to this compound is not fully elucidated in all organisms, it is proposed that α-keto acids can be reduced at the α-carbon to form branched-chain α-hydroxy ketoacids. nih.gov
It is important to note that the primary metabolic fate of α-keto acids is typically oxidative decarboxylation. However, under certain physiological conditions or in specific microorganisms, the reduction to α-hydroxy ketones can occur. The enzymes responsible for this reduction are likely reductases with specificity for α-keto acids.
This biosynthetic connection opens up possibilities for producing this compound through fermentation processes by engineering microbial strains to overproduce valine and the necessary reductive enzymes.
Natural Occurrence and Biological Distribution
Biogenetic Origins and Precursor Analysis
The biogenetic origins and the specific precursors of (3R)-3-hydroxy-4-methylpentan-2-one in a natural system are unknown due to the absence of its discovery in any biological context. In a broader sense, the biosynthesis of α-hydroxy ketones can occur through various enzymatic reactions. For instance, thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form α-hydroxy ketones. nih.gov Additionally, redox processes in whole-cell systems, utilizing microorganisms, can lead to the formation of enantiopure α-hydroxy ketones through the reduction of diketones or the oxidation of vicinal diols. nih.gov While these pathways provide a theoretical framework for its potential biosynthesis, no specific pathway has been elucidated for this compound.
Biological Significance and Mechanistic Studies Excluding Clinical Relevance
Role in Inter- and Intraspecies Chemical Communication
(3R)-3-hydroxy-4-methylpentan-2-one and its related structures function as semiochemicals, molecules that mediate interactions between organisms. This is evidenced by their presence in floral scents and their role as defensive agents in plants.
Function as Pheromones
While direct evidence for this compound acting as a specific sex, aggregation, alarm, or trail pheromone is not extensively documented in current literature, its classification as a semiochemical by databases like the Pherobase suggests a likely role in chemical signaling. pherobase.compherobase.com The Pherobase lists 4-hydroxy-4-methylpentan-2-one as a floral compound, indicating its potential to act as an attractant for pollinators. pherobase.com The structural class of α-hydroxy ketones is found in the pheromone blends of some insects, further suggesting the potential for this compound to have pheromonal activity.
Involvement as Signaling Molecules in Biological Systems
A significant role of 4-hydroxy-4-methylpentan-2-one as a signaling molecule has been identified in the plant kingdom. Specifically, it acts as a defensive volatile compound in the capitate glandular trichomes of the evening primrose, Oenothera glazioviana. Research has shown that this compound exhibits antimicrobial, insecticidal, and phytotoxic activities, suggesting its function is to protect the plant against a range of biological threats including pathogens, insect herbivores, and competing plants.
Participation in Endogenous Metabolic Pathways of Producing Organisms
The presence of this compound in organisms implies the existence of specific biosynthetic and metabolic pathways.
The biosynthesis of 4-hydroxy-4-methyl-2-pentanone in plants like Oenothera glazioviana is thought to occur via the aldol (B89426) condensation of two molecules of acetone (B3395972). doubtnut.comgoogle.com This reaction, well-known in organic chemistry, suggests a biological equivalent likely catalyzed by an aldolase (B8822740) enzyme.
Furthermore, 4-hydroxy-4-methyl-2-pentanone has been identified as a major metabolite of the industrial solvent methyl isobutyl ketone (MIBK) in mammals. industrialchemicals.gov.au This indicates the involvement of endogenous metabolic pathways, likely mediated by cytochrome P450 enzymes in the liver, which hydroxylate MIBK to form this compound.
| Organism/System | Metabolic Role | Precursor(s) | Likely Enzyme Class Involved |
| Oenothera glazioviana | Biosynthesis of a defensive volatile | Acetone | Aldolase |
| Mammalian systems | Metabolism of xenobiotics | Methyl Isobutyl Ketone (MIBK) | Cytochrome P450 |
Enzymatic Transformations and Biocatalytic Functions within Biological Systems
The formation of this compound is a clear example of enzymatic transformation. In the context of MIBK metabolism, a specific cytochrome P450 monooxygenase is responsible for the hydroxylation of the parent molecule.
From a biocatalytic perspective, the reverse reaction, the cleavage of a β-hydroxy ketone, is a known enzymatic process catalyzed by aldolases. While the specific enzyme that condenses two acetone molecules to form 4-hydroxy-4-methyl-2-pentanone in Oenothera has not been isolated, its existence is strongly implied by the presence of the compound. The chemical synthesis of this molecule is readily achieved through an aldol reaction using a base catalyst, a process that is mirrored in biological systems by aldolase enzymes. doubtnut.comd-nb.infosemanticscholar.org
Fundamental Interactions with Biological Macromolecules
The biological activity of this compound is predicated on its interaction with biological macromolecules such as enzymes and receptors. The presence of both a hydroxyl and a carbonyl group allows for a range of interactions, including hydrogen bonding.
Derivatives and Analogues of 3r 3 Hydroxy 4 Methylpentan 2 One
Design and Synthesis of Structurally Modified Analogues
The design of analogues of (3R)-3-hydroxy-4-methylpentan-2-one primarily involves the chemical modification of its existing functional groups or carbon backbone. As a chiral building block, it serves as a precursor in the synthesis of complex organic molecules, where its inherent stereochemistry can guide the formation of new stereocenters.
The primary strategies for creating derivatives involve common organic reactions:
Oxidation: The secondary hydroxyl group can be oxidized to generate a diketone.
Reduction: The carbonyl group can be reduced to form the corresponding diol, (3R)-4-methylpentane-2,3-diol, introducing a second chiral center.
Substitution: The hydroxyl group can be substituted with other functional groups, such as esters or ethers, through nucleophilic substitution reactions. This is a common strategy for creating a library of related compounds. For example, in the synthesis of flavonoid derivatives, a core structure's hydroxyl group is reacted with various alkyl halides and carboxylic acid derivatives to produce a range of analogues. nih.gov A similar approach can be applied to this compound to explore a wider chemical space.
The synthesis of the parent compound itself is often achieved via an aldol (B89426) condensation of acetone (B3395972), which can be followed by methods like catalytic continuous distillation to ensure high purity. google.com The design of analogues builds upon this core structure, leveraging its reactivity to introduce new chemical features and complexity.
| Synthetic Strategy | Target Functional Group | Potential Product Class | Description |
| Oxidation | C3-Hydroxyl Group | β-Diketones | Conversion of the secondary alcohol to a ketone, yielding a 2,3-diketone. |
| Reduction | C2-Carbonyl Group | Diols | Reduction of the ketone to a secondary alcohol, yielding a (2,3)-diol. |
| Esterification | C3-Hydroxyl Group | Esters | Reaction with acyl chlorides or anhydrides to form ester derivatives. |
| Etherification | C3-Hydroxyl Group | Ethers | Reaction with alkyl halides under basic conditions to form ether derivatives. |
| Substitution | C3-Hydroxyl Group | Halides, Amines, etc. | Conversion of the hydroxyl into a good leaving group followed by nucleophilic substitution. |
Stereochemical Influence on Derivative Properties and Reactivity
Stereochemistry plays a pivotal role in the properties and reactivity of derivatives originating from this compound. The (3R) configuration at the hydroxyl-bearing carbon is a critical structural feature that can influence the compound's biological activity and synthetic specificity.
When synthesizing new derivatives, the existing (3R) stereocenter can direct the stereochemical outcome of reactions at adjacent atoms, a process known as diastereoselective synthesis. For instance, the reduction of the carbonyl group at the C2 position would lead to the formation of a new stereocenter, resulting in either the (2S,3R) or (2R,3R) diastereomer. The ratio of these products is influenced by the steric and electronic environment created by the pre-existing chiral center at C3.
Research on related substituted compounds has shown that different stereochemical configurations, such as (3R,4S) versus (3R,4R), can have a significant impact on physical properties and intermolecular interactions. nih.gov This directly affects chromatographic behavior, where diastereomers can be separated due to their different polarities and shapes, and also governs how these molecules interact with other chiral molecules, such as biological receptors. nih.gov
| Stereochemical Aspect | Influence on Derivatives | Example/Application |
| Inherent Chirality | The (3R) configuration serves as a chiral template. | Used as a chiral building block for synthesizing enantiomerically pure complex molecules. |
| Diastereoselectivity | Influences the stereochemical outcome of new chiral center formation. | Reduction of the C2-ketone can preferentially form one diastereomer of the resulting diol over the other. |
| Intermolecular Interactions | The specific 3D arrangement of atoms affects non-covalent bonding. | Different diastereomers will exhibit varied binding affinities to chiral receptors or enzymes. nih.gov |
| Physical Properties | Stereoisomers can have different physical properties (e.g., polarity, boiling point). | (3R,4S) and (3R,4R) configurations in related derivatives influence their chromatographic behavior, allowing for separation. nih.gov |
Investigated Biological Roles of this compound Derivatives (e.g., observed antimicrobial activity in research models)
While this compound is utilized as a synthetic intermediate, dedicated research into the biological activities of its direct derivatives is limited in publicly available literature. However, the broader class of β-hydroxy ketones, and related ketone and aldehyde structures, has been the subject of antimicrobial research. These studies provide insight into the potential biological roles that derivatives of this compound could exhibit.
Studies on other ketone-containing molecules have demonstrated a range of antimicrobial effects. For example, certain aromatic halogenated hydroxy ketones have been shown to possess antibacterial and antifungal properties. researchgate.net A study of azoderivatives of β-diketones found that several compounds had an inhibitory action on the growth of E. coli, impacting cellular processes like transcription and translation. nih.gov The most effective compound in that study, an azoderivative of barbituric acid, exhibited a minimum inhibitory concentration (MIC50) of 0.42 mg/mL. nih.gov
Further research into β-keto esters, which share functional similarities, revealed antibacterial activity against both human and plant pathogens. mdpi.com Specific derivatives showed promising activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.08 mg/mL for certain strains. mdpi.com The mechanism for some of these related compounds is thought to involve the disruption of bacterial communication systems, known as quorum sensing. mdpi.com Aldehydes and ketones in general have been noted for their antimicrobial properties, which can involve damage to the bacterial cell membrane. nih.govcore.ac.uk
These findings suggest that derivatives of this compound represent a chemical space that may warrant further investigation for potential antimicrobial properties.
| Compound Class/Derivative | Organism(s) Tested | Observed Activity/Key Findings | Reference |
| Azo-derivatives of β-Diketones | Escherichia coli | Showed in vitro inhibitory action; found to down-regulate transcription and translation pathways and contribute to oxidative stress. nih.gov | nih.gov |
| β-Keto Esters | Pseudomonas aeruginosa, Staphylococcus aureus, Pseudomonas syringae, Agrobacterium tumefaciens | Exhibited antibacterial activity with MIC values ranging from 0.08 mg/mL to 0.63 mg/mL depending on the compound and strain. mdpi.com | mdpi.com |
| Aromatic Halogenohydroxy Ketones | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Aspergillus flavus | Some derivatives, like 3,5-dichloro-2,4-dihydroxy acetophenone, showed effective antibacterial and antifungal activity. researchgate.net | researchgate.net |
Advanced Analytical Methodologies for 3r 3 Hydroxy 4 Methylpentan 2 One
Chromatographic Techniques for Separation and Advanced Characterization
Chromatographic methods are fundamental to the isolation and analysis of (3R)-3-hydroxy-4-methylpentan-2-one. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of GC with the detection power of mass spectrometry. In the analysis of volatile compounds like this compound, GC-MS allows for the identification and quantification of the compound even in complex mixtures. The retention time in the gas chromatograph provides an initial identification parameter, while the mass spectrum offers a molecular fingerprint, confirming the compound's identity.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS): For highly complex samples, GC×GC-TOFMS offers enhanced separation power. By employing two different chromatographic columns with orthogonal separation mechanisms, this technique can resolve co-eluting compounds that would otherwise overlap in a single-dimension GC analysis. The high data acquisition speed of the TOFMS is crucial for capturing the narrow peaks generated in GC×GC, providing high-resolution mass spectra for confident compound identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of less volatile or thermally labile compounds. For this compound, HPLC can be particularly useful for preparative separations or when the compound is present in a non-volatile matrix. A notable application of HPLC in the context of this compound is in chiral separations to determine enantiomeric purity. For instance, a furan-substituted derivative of a related compound showed an 87% enantiomeric excess (ee) when analyzed on a Chiralpak AD-H column.
Interactive Data Table: Chromatographic Parameters for Related Compounds
| Parameter | GC-MS | GCxGC-TOFMS | HPLC |
| Stationary Phase | Non-polar or polar capillary columns | Combination of non-polar and polar columns | Chiral stationary phases (e.g., Chiralpak AD-H) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Inert carrier gas (e.g., Helium, Hydrogen) | Varies (e.g., Hexane/Isopropanol for chiral separations) |
| Detector | Mass Spectrometer (quadrupole, ion trap) | Time-of-Flight Mass Spectrometer (TOFMS) | UV, Refractive Index, or Mass Spectrometer |
| Key Application | Routine identification and quantification | Analysis of complex mixtures, resolving co-eluting peaks | Enantiomeric purity determination, preparative separation |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: Key signals for a related compound include a singlet for the methyl group, a quartet for the methylene (B1212753) group, a singlet for the hydroxyl-bearing methyl group, and a triplet for the terminal methyl group.
¹³C NMR: For the same related compound, characteristic peaks are observed for the ketone carbonyl, the quaternary carbon adjacent to the hydroxyl group, and the methylene carbon, confirming the backbone of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound containing a hydroxyl and a ketone group, such as this compound, would show characteristic absorption bands. A broad O-H stretching vibration is typically observed around 3230-3550 cm⁻¹, while a sharp C=O stretching vibration for the ketone appears in the range of 1700-1725 cm⁻¹. docbrown.info For a similar compound, absorbances were noted at 3320 cm⁻¹ (O-H stretch) and 1739 cm⁻¹ (C=O stretch).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum confirms the molecular weight of this compound, which is 116.16 g/mol . The fragmentation pattern can further aid in confirming the structure.
Interactive Data Table: Spectroscopic Data for this compound and Related Structures
| Spectroscopic Technique | Key Observables | Typical Values/Ranges for Related Structures |
| ¹H NMR | Chemical shifts (δ) of protons | δ = 2.23 (s, 3H), 1.77 (q, 2H), 1.38 (s, 3H), 0.85 (t, 3H) |
| ¹³C NMR | Chemical shifts (δ) of carbons | δ = 212.4 (C=O), 79.0 (C-OH), 23.6 (CH₂) |
| IR Spectroscopy | Wavenumbers (cm⁻¹) of functional group vibrations | ~3230-3550 cm⁻¹ (O-H stretch), ~1700-1725 cm⁻¹ (C=O stretch) docbrown.info |
| Mass Spectrometry | Molecular ion peak (m/z) and fragmentation pattern | 116.16 (Molecular Weight) |
Chiral Analytical Techniques for Enantiomeric Purity Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in applications where stereochemistry is important.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of CSP and the mobile phase composition are critical for achieving good separation. As mentioned earlier, a Chiralpak AD-H column has been successfully used for the enantiomeric separation of a related furan-substituted derivative.
Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate enantiomers. This technique is suitable for volatile and thermally stable chiral compounds.
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. High enantiomeric purity is often a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules where one enantiomer may have the desired activity while the other may be inactive or even have undesirable effects.
Interactive Data Table: Chiral Analysis Methods
| Technique | Principle | Key Components | Outcome |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Chiral Stationary Phase (e.g., polysaccharide-based), specific mobile phase | Separation of enantiomers, determination of enantiomeric excess (ee) |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in a capillary column | Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) | Separation of volatile enantiomers, determination of enantiomeric excess (ee) |
Future Research Directions and Academic Perspectives
Advancements in Stereoselective and Sustainable Synthesis of (3R)-3-hydroxy-4-methylpentan-2-one
The development of efficient, stereoselective, and sustainable methods for the synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry. Future research in the synthesis of this compound is anticipated to focus on several key areas:
Biocatalytic Approaches: The use of enzymes, or whole-cell systems, offers a highly selective and environmentally benign route to chiral compounds. Future investigations will likely explore the use of aldo-keto reductases for the stereospecific reduction of a diketone precursor to yield this compound. nih.gov Research into oxidase-lyase cascades also presents a promising "green" biocatalytic approach for the synthesis of chiral α-hydroxy ketones from more readily available starting materials. rsc.org The identification and engineering of novel enzymes with high substrate specificity and enantioselectivity for the production of the (3R)-isomer will be a significant area of advancement.
Chemo-catalytic Methods: Alongside biocatalysis, the development of novel chemo-catalysts for asymmetric synthesis remains a vibrant field. Research into chiral metal complexes and organocatalysts that can effectively control the stereochemistry of the carbon-carbon bond formation or reduction steps leading to this compound is expected to continue. For instance, advancements in the Sharpless asymmetric dihydroxylation of corresponding silyl (B83357) enol ethers could be further optimized for this specific target.
Sustainable Industrial Processes: A patented industrial method for the preparation of 4-hydroxy-4-methyl-2-pentanone involves the catalytic continuous distillation of acetone (B3395972) steam using a mixed catalyst system of ion-exchange resin and magnesium hydroxide (B78521). researchgate.netnist.govgoogle.com This method is noted for its efficiency and reduced environmental impact compared to traditional methods. researchgate.netnist.govgoogle.com Future research will likely focus on adapting and optimizing such continuous flow processes for the stereoselective synthesis of the (3R)-isomer, potentially integrating biocatalytic steps into the flow system. Another green chemistry approach that warrants further exploration is the CO2-promoted regioselective hydration of propargylic alcohols to synthesize tertiary α-hydroxy ketones. researchgate.net
Deeper Elucidation of Novel Biological Roles and Mechanistic Insights
While this compound is recognized as a chiral building block for the synthesis of potentially bioactive molecules, its own inherent biological activities are not yet fully understood. researchgate.net Future research is poised to delve deeper into its biological roles and the underlying mechanisms of action.
Screening for Bioactivity: A systematic investigation into the biological activities of this compound and its stereoisomers is a crucial future direction. This would involve screening against a wide range of biological targets, including enzymes and receptors, to identify any potential therapeutic properties. Given that it is a major metabolite of methyl isobutyl ketone, understanding its metabolic fate and potential downstream effects is also of interest.
Mechanistic Studies: The mechanism of action of this compound is thought to involve its hydroxyl and carbonyl functional groups, which can participate in various biochemical interactions. researchgate.net Future studies will likely employ a combination of biochemical assays and structural biology techniques to identify specific molecular targets and elucidate the nature of these interactions. Understanding how the specific (3R)-stereochemistry influences binding affinity and biological response will be a key aspect of this research.
Integration of Green Chemistry Principles in Production Methodologies
The principles of green chemistry are increasingly guiding the development of chemical processes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The future production of this compound will undoubtedly be influenced by these principles.
Atom Economy and Waste Valorization: Future synthetic strategies will be evaluated based on their atom economy, striving to incorporate the maximum number of atoms from the starting materials into the final product. Processes that generate benign byproducts or allow for the valorization of any waste streams will be prioritized.
Renewable Feedstocks and Energy Efficiency: Research into the use of renewable feedstocks as starting materials for the synthesis of this compound is a key aspect of green chemistry. Additionally, the development of synthetic routes that operate at ambient temperature and pressure, or that utilize alternative energy sources like microwave or ultrasound, will contribute to more sustainable production. The aforementioned CO2-promoted synthesis and catalytic distillation methods are steps in this direction. researchgate.netnist.govgoogle.com
Application of Computational Chemistry and Molecular Modeling for Predictive Studies
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering predictive insights that can guide experimental work. The application of these methods to this compound is a promising avenue for future investigation.
Predictive Synthesis Design: Computational models can be used to predict the stereochemical outcome of different synthetic routes, aiding in the rational design of catalysts and reaction conditions for the highly selective synthesis of the (3R)-isomer. Quantum mechanical calculations can be employed to study reaction mechanisms and transition states, providing a deeper understanding of the factors that control stereoselectivity.
Structure-Activity Relationship (SAR) Studies: Molecular modeling can be used to predict the potential biological activity of this compound by simulating its interaction with various biological targets. These in silico studies can help to prioritize experimental screening efforts and guide the design of new derivatives with enhanced or novel biological activities. While techniques like NMR spectroscopy are used to determine the absolute configuration of α-hydroxy ketones, computational approaches can complement this by predicting spectroscopic properties. researchgate.net
Table of Research Directions and Potential Methodologies
| Research Direction | Potential Methodologies | Key Objectives |
| Stereoselective Synthesis | Biocatalysis (Aldo-keto reductases, Oxidase-lyase cascades), Asymmetric Chemo-catalysis, Continuous Flow Chemistry | High enantiomeric excess, Improved yields, Scalability |
| Biological Role Elucidation | High-throughput screening, Biochemical assays, Structural biology (X-ray crystallography, NMR) | Identification of novel bioactivities, Understanding of mechanistic pathways |
| Green Chemistry Integration | Use of renewable feedstocks, Atom-economical reaction design, Energy-efficient processes | Reduced environmental impact, Increased sustainability of production |
| Computational Modeling | Quantum mechanical calculations, Molecular dynamics simulations, Structure-activity relationship (SAR) studies | Predictive design of synthetic routes, Identification of potential biological targets |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-hydroxy-4-methylpentan-2-one with high enantiomeric purity?
- Methodological Answer : The CO₂-promoted regioselective hydration of propargylic alcohols is a green chemistry approach for synthesizing tertiary α-hydroxy ketones like this compound. For example, stirring 1r (propargylic alcohol precursor) at 120°C under 2 MPa CO₂ for 24 hours yields the product in 78% after silica gel chromatography . To ensure enantiomeric purity, chiral catalysts or enzymatic resolution methods should be explored, leveraging the compound’s stereogenic centers.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include δ = 2.23 (s, 3H, methyl group), 1.77 (q, J = 7.4 Hz, 2H, CH₂), 1.38 (s, 3H, hydroxyl-bearing methyl), and 0.85 (t, J = 7.4 Hz, 3H, terminal methyl) .
- ¹³C NMR : Peaks at δ = 212.4 (ketone carbonyl), 79.0 (quaternary carbon adjacent to hydroxyl), and 23.6 (CH₂) confirm the backbone .
- IR : Absorbances at 3320 cm⁻¹ (O-H stretch) and 1739 cm⁻¹ (C=O stretch) validate functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow IFRA Standards for chemical safety, including:
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher concentrations .
- Environmental Controls : Avoid drainage contamination and ensure proper ventilation .
- Personal Protective Equipment (PPE) : Full-body chemical-resistant suits and gloves .
Advanced Research Questions
Q. How does stereochemistry at C3 influence the compound’s reactivity in oxidation reactions?
- Methodological Answer : The (3R)-configuration stabilizes transition states during oxidation. For example, KMnO₄ in acidic medium oxidizes tertiary alcohols to ketones without altering stereochemistry, as seen in analogous compounds . Kinetic studies using chiral HPLC can track retention of configuration, while computational modeling (e.g., DFT) predicts steric and electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., enzyme inhibition or cytotoxicity).
- Meta-Analysis : Cross-reference data from multiple studies (e.g., RIFM Safety Assessments or PubChem) to identify outliers .
- Control Experiments : Test for impurities (e.g., via GC-MS) that may skew biological results .
Q. How can this compound serve as a chiral building block in drug synthesis?
- Methodological Answer :
- Step 1 : Functionalize the hydroxyl group via Mitsunobu reaction (e.g., with DIAD/TPP) to introduce leaving groups.
- Step 2 : Couple with pharmacophores (e.g., aryl halides via Suzuki-Miyaura cross-coupling) .
- Step 3 : Use asymmetric catalysis (e.g., Sharpless epoxidation) to retain stereochemistry in downstream products .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis of this compound, and how can they be mitigated?
- Answer :
- Challenge : CO₂ pressure (2 MPa) in hydration reactions may require specialized reactors.
- Solution : Optimize batch size using microreactors or flow chemistry to maintain pressure and temperature .
- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients) for industrial-scale purity .
Q. How to assess aquatic toxicity of this compound for environmental safety?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
